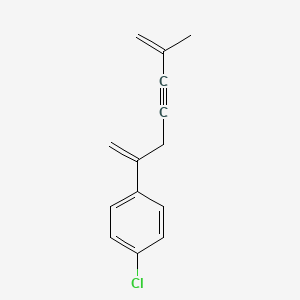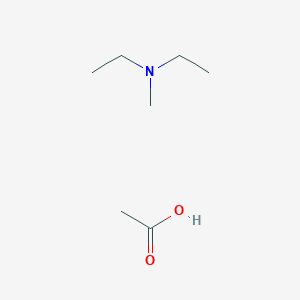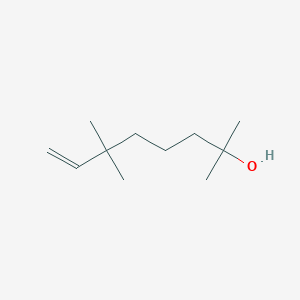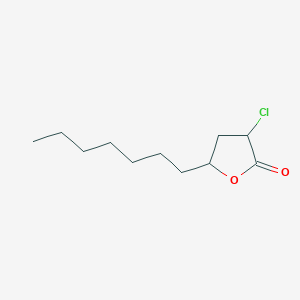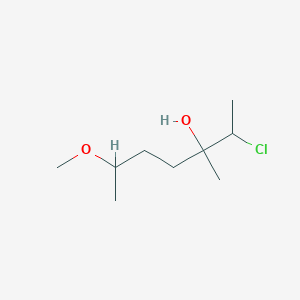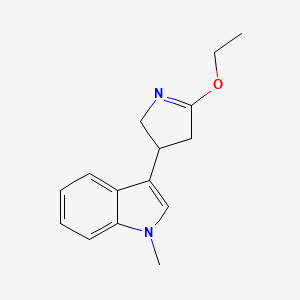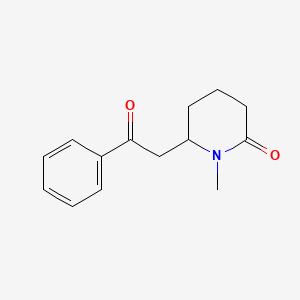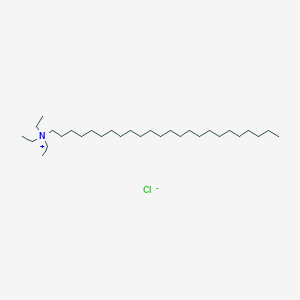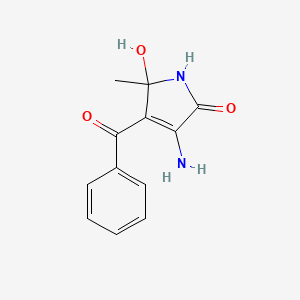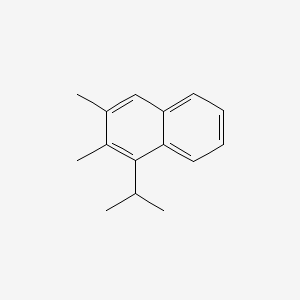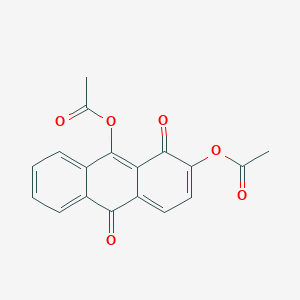
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate is an organic compound derived from anthraquinone It is characterized by its two acetate groups attached to the anthracene core, which is a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate typically involves the reaction of anthraquinone with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the acetylation process. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives that can be further utilized in synthetic applications .
科学的研究の応用
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate has several scientific research applications:
作用機序
The mechanism by which 1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate exerts its effects involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating various chemical transformations. Its molecular targets and pathways include interactions with enzymes and other biomolecules, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
1,10-Dioxo-1,10-dihydroanthracene-2,9-diyl diacetate is unique due to its specific substitution pattern and the presence of two acetate groups. This structural feature imparts distinct chemical reactivity and properties, making it valuable for targeted applications in synthesis and research .
特性
CAS番号 |
88022-63-3 |
|---|---|
分子式 |
C18H12O6 |
分子量 |
324.3 g/mol |
IUPAC名 |
(9-acetyloxy-1,10-dioxoanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-14-8-7-13-15(17(14)22)18(24-10(2)20)12-6-4-3-5-11(12)16(13)21/h3-8H,1-2H3 |
InChIキー |
VUAFUQDBJQZPTL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C2C(=C(C3=CC=CC=C3C2=O)OC(=O)C)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


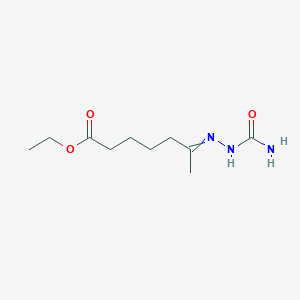
silane](/img/structure/B14378303.png)

